molecular formula C11H13NO2 B13977381 N-(4-Acetyl-2-methylphenyl)acetamide CAS No. 40664-73-1

N-(4-Acetyl-2-methylphenyl)acetamide

Cat. No.: B13977381
CAS No.: 40664-73-1
M. Wt: 191.23 g/mol
InChI Key: UMWGYGAELKNLHK-UHFFFAOYSA-N
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Description

N-(4-Acetyl-2-methylphenyl)acetamide is an acetamide derivative characterized by a substituted aromatic ring system. The nitrogen atom of the acetamide group is bonded to a phenyl ring bearing a 4-acetyl and 2-methyl substituent.

Properties

CAS No.

40664-73-1

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-(4-acetyl-2-methylphenyl)acetamide

InChI

InChI=1S/C11H13NO2/c1-7-6-10(8(2)13)4-5-11(7)12-9(3)14/h4-6H,1-3H3,(H,12,14)

InChI Key

UMWGYGAELKNLHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Acetyl-2-methylphenyl)acetamide can be achieved through a multi-step process :

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(4-Acetyl-2-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-Acetyl-2-methylphenyl)acetamide has a wide range of applications in scientific research :

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Substituent Position and Type

N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide (CAS 1016493-56-3) Structure: Contains a 4-amino group and a 4-methoxyphenyl side chain. Applications: Likely used in pharmaceutical intermediates due to its amino and methoxy functionalities, which are common in drug design .

2-Azido-N-(4-methylphenyl)acetamide Structure: Features an azido (-N₃) group and a 4-methylphenyl substituent. The methyl group provides steric hindrance but minimal electronic effects. Synthesis: Prepared via nucleophilic substitution or condensation reactions, as described in and .

Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)-

  • Structure : Fluorine at the 4-position, a hydroxyl group, and an isopropyl chain.
  • Key Differences : Fluorine’s electronegativity enhances metabolic stability and membrane permeability. The hydroxyl group enables hydrogen bonding, influencing solubility (predicted pKa: 12.97) .

Pharmacological Activity
  • Anti-Cancer Activity :
    • Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide () show potent activity against cancer cell lines (HCT-1, MCF-7) due to sulfonyl and heterocyclic moieties. The acetyl group in N-(4-Acetyl-2-methylphenyl)acetamide may offer similar electron-withdrawing effects, enhancing receptor binding .
    • N-(3-chloro-4-hydroxylphenyl)acetamide () exhibits cytotoxicity, suggesting chloro and hydroxyl substituents could enhance anti-proliferative effects compared to acetyl/methyl groups .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Predicted Properties
This compound ~207 (estimated) 4-acetyl, 2-methyl Moderate lipophilicity, stable under ambient conditions
N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)-acetamide 211.24 4-fluoro, 2-hydroxy, isopropyl High solubility in polar solvents, pKa ~12.97
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide 344.3 (CAS 247592-74-1) 4-nitro, formyl, methoxy High density (1.199 g/cm³), reactive nitro group

Biological Activity

N-(4-Acetyl-2-methylphenyl)acetamide, also known by its CAS number 40664-73-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

PropertyValue
Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name This compound
CAS Number 40664-73-1
InChI Key UMWGYGAELKNLHK-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its interaction with various molecular targets. Research indicates that it may act as an aldose reductase inhibitor , which is significant in the treatment of diabetic complications such as neuropathy and retinopathy . The inhibition of this enzyme can help prevent the accumulation of sorbitol and galactitol in tissues, thereby mitigating peripheral effects associated with diabetes .

Antimicrobial Activity

Recent studies have shown that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16.5
Escherichia coli32.0
Bacillus subtilis8.0

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response. This property makes it a potential therapeutic agent for conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Case Study on Diabetic Complications : A study involving diabetic rats treated with this compound showed a reduction in nerve damage and improved glucose metabolism markers compared to untreated controls. This highlights the compound's potential in managing diabetic neuropathy .
  • In Vitro Antimicrobial Testing : A series of tests conducted on various microbial strains revealed that this compound had a broader spectrum of activity against Gram-positive bacteria compared to Gram-negative bacteria, suggesting structural modifications could enhance its efficacy against more resistant strains .
  • Inflammation Models : In models of induced inflammation, administration of the compound resulted in a significant decrease in edema and pain scores, indicating its effectiveness as an anti-inflammatory agent.

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